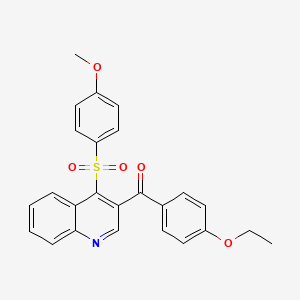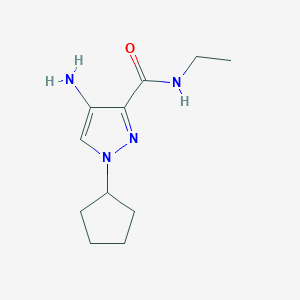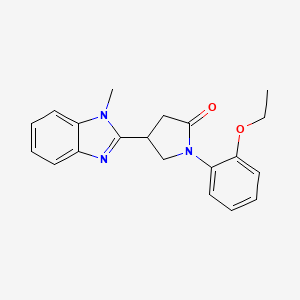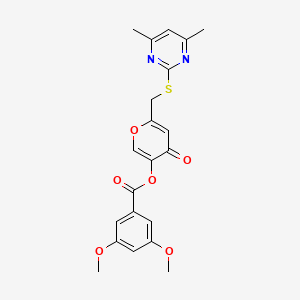
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21ClN6O and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound with a similar structure to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, which demonstrated potent inhibitory activity against Glycine Transporter 1 (GlyT1). This inhibitor showed a favorable pharmacokinetic profile and increased cerebrospinal fluid glycine concentrations in rats, suggesting potential therapeutic applications in neurological conditions where glycine modulation is beneficial (Yamamoto et al., 2016).
Anti-Angiogenic and DNA Cleavage Properties
Kambappa et al. (2017) synthesized derivatives structurally similar to the compound . These derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential for cancer treatment. The efficacy of these compounds was evaluated using the chick chorioallantoic membrane model and DNA binding/cleavage assays, indicating their role in blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).
Structural and Electronic Properties
Georges et al. (1989) studied the crystal structures of anticonvulsant compounds structurally related to this compound. The study provided insights into the structural and electronic properties of these compounds, contributing to an understanding of their pharmacological activity (Georges et al., 1989).
Non-Aqueous Capillary Electrophoresis Applications
Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating substances related to the compound. This technique has implications for quality control in pharmaceutical research, demonstrating the compound's utility in analytical chemistry (Ye et al., 2012).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-14-2-3-16(10-17(14)21)25-20(28)15-4-7-26(8-5-15)18-11-19(24-12-23-18)27-9-6-22-13-27/h2-3,6,9-13,15H,4-5,7-8H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGBXTLHHOCALW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2366406.png)
![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)


![Ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2366412.png)
![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)

![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)

